Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-((4-pentylcyclohexyl)oxy)butyl)amino)octanoate
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Overview
Description
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-((4-pentylcyclohexyl)oxy)butyl)amino)octanoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a long hydrocarbon chain, a hydroxyethyl group, and a cyclohexyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-((4-pentylcyclohexyl)oxy)butyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and cyclization reactions. The process begins with the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)amino)octanoic acid under acidic conditions. This is followed by the introduction of the cyclohexyl group through a nucleophilic substitution reaction, using 4-pentylcyclohexanol as the nucleophile. The final step involves the oxidation of the intermediate product to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-((4-pentylcyclohexyl)oxy)butyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-((4-pentylcyclohexyl)oxy)butyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mechanism of Action
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-((4-pentylcyclohexyl)oxy)butyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signal transduction and gene expression.
Comparison with Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-((4-pentylcyclohexyl)oxy)butyl)amino)octanoate can be compared with other similar compounds, such as:
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: This compound lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
Heptadecan-9-yl 8-((2-hydroxyethyl)(4-oxo-4-((4-methylcyclohexyl)oxy)butyl)amino)octanoate: The presence of a methyl group instead of a pentyl group alters the compound’s steric properties and may affect its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C42H81NO5 |
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Molecular Weight |
680.1 g/mol |
IUPAC Name |
heptadecan-9-yl 8-[2-hydroxyethyl-[4-oxo-4-(4-pentylcyclohexyl)oxybutyl]amino]octanoate |
InChI |
InChI=1S/C42H81NO5/c1-4-7-10-12-15-20-26-39(27-21-16-13-11-8-5-2)47-41(45)28-22-17-14-18-23-34-43(36-37-44)35-24-29-42(46)48-40-32-30-38(31-33-40)25-19-9-6-3/h38-40,44H,4-37H2,1-3H3 |
InChI Key |
DQWFCHQRJOARPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCC(=O)OC1CCC(CC1)CCCCC)CCO |
Origin of Product |
United States |
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